molecular formula C15H16Cl2N2O8 B13826979 Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, (R-(R*,R*))- CAS No. 75725-02-9

Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, (R-(R*,R*))-

Cat. No.: B13826979
CAS No.: 75725-02-9
M. Wt: 423.2 g/mol
InChI Key: VDKRBXTUCASQRA-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, (R-(R,R))- is a structurally complex ester derivative of butanedioic acid (succinic acid). Its key features include:

  • Core structure: A butanedioic acid backbone (HOOC-(CH₂)₂-COOH), with one carboxylic acid group esterified to a substituted propyl chain.
  • Substituents: A 4-nitrophenyl group at the propyl chain's terminal position, contributing aromaticity and electron-withdrawing properties. A hydroxyl group at the third carbon, enhancing polarity and hydrogen-bonding capability.
  • Stereochemistry: The (R-(R,R)) configuration indicates specific spatial arrangements critical for biological interactions .

The compound is often formulated as a 1:1 salt with L-arginine, likely to improve aqueous solubility and bioavailability for pharmaceutical applications .

Properties

CAS No.

75725-02-9

Molecular Formula

C15H16Cl2N2O8

Molecular Weight

423.2 g/mol

IUPAC Name

4-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propoxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H16Cl2N2O8/c16-14(17)15(24)18-10(7-20)13(27-12(23)6-5-11(21)22)8-1-3-9(4-2-8)19(25)26/h1-4,10,13-14,20H,5-7H2,(H,18,24)(H,21,22)/t10-,13-/m1/s1

InChI Key

VDKRBXTUCASQRA-ZWNOBZJWSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)OC(=O)CCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)OC(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester typically involves esterification of butanedioic acid (succinic acid) with the corresponding chloramphenicol derivative containing the (2R,3R)-2-(dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl moiety. The key steps include:

  • Synthesis of the chloramphenicol derivative intermediate.
  • Selective monoesterification with succinic acid.
  • Purification and characterization of the final ester product.

Synthesis of the Chloramphenicol Derivative Intermediate

The chloramphenicol derivative, which contains the dichloroacetylamino and hydroxy substituents on a 3-carbon chain attached to a 4-nitrophenyl group, can be synthesized by:

  • Acylation of the amino group with dichloroacetyl chloride.
  • Introduction of the 4-nitrophenyl group via aromatic substitution or coupling reactions.
  • Control of stereochemistry to obtain the (R-(R,R))-configuration.

This intermediate is crucial as it determines the stereochemical and functional properties of the final ester.

Esterification with Butanedioic Acid

The esterification reaction involves coupling the chloramphenicol derivative with butanedioic acid under conditions favoring monoester formation. Common methods include:

  • Use of coupling agents such as dicyclohexylcarbodiimide or carbodiimide derivatives to activate the carboxyl group of butanedioic acid.
  • Reaction in anhydrous organic solvents like dimethylformamide or dimethyl sulfoxide.
  • Temperature control to prevent over-esterification or degradation.

The reaction is monitored by chromatographic techniques until the desired monoester is formed.

Purification and Characterization

The crude product is purified by:

  • Crystallization from suitable solvents.
  • Chromatographic separation (e.g., preparative HPLC).

Characterization involves:

  • Nuclear magnetic resonance spectroscopy (NMR) to confirm the stereochemistry and functional groups.
  • Infrared spectroscopy (IR) to verify ester and amide bond formation.
  • Ultraviolet-visible spectroscopy (UV-Vis) to detect the nitrophenyl chromophore.
  • Mass spectrometry for molecular weight confirmation.
  • Elemental analysis to verify composition.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Synthesis of chloramphenicol derivative Dichloroacetyl chloride, aromatic coupling reagents Organic solvents (e.g., DCM, DMF) 0–25°C 70–85 Stereochemistry controlled by chiral catalysts or resolution
Activation of butanedioic acid Dicyclohexylcarbodiimide (DCC) or EDC Anhydrous DMF/DMSO Room temperature - Carbodiimide activates carboxyl group
Esterification Chloramphenicol derivative + activated succinic acid DMF, DMSO 0–40°C 65–80 Monoester selectively formed
Purification Crystallization, preparative HPLC Various solvents Ambient - Purity ≥99% verified by HPLC and NMR

Research Results and Analysis

  • Purity and Stability : The compound is obtained as a solid with purity ≥99% and is stable for at least four years when stored at -20°C in solid form. Solutions in ethanol, methanol, dimethyl sulfoxide, and dimethylformamide are stable short-term but aqueous solutions degrade quickly.

  • Spectroscopic Properties : The compound exhibits a UV absorption maximum at 273 nm, consistent with the nitrophenyl chromophore. IR spectra confirm ester and amide functionalities. NMR data support the (R-(R,R)) stereochemistry and the presence of dichloroacetyl and hydroxy groups.

  • Biological Relevance : As a substrate for succinate dehydrogenase, this compound releases chloramphenicol upon enzymatic oxidation, making it a prodrug with improved solubility and pharmacokinetics compared to chloramphenicol itself.

  • Alternative Synthetic Routes : Literature on nitrogen-containing cyclic compounds and related amides suggests that alternative methods involving ketene intermediates or amino acid derivatives could be adapted to synthesize the chloramphenicol moiety before esterification, although these are less commonly applied for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of butanedioic acid esters exhibit antimicrobial properties. The compound can be synthesized to enhance the efficacy of existing antibiotics by modifying their pharmacokinetic profiles. For instance, the dichloroacetyl group is known to improve the lipophilicity of compounds, potentially leading to better cell membrane penetration and enhanced antibacterial activity .

Case Study: Chloramphenicol Derivatives
A notable application is in the formulation of chloramphenicol derivatives, where butanedioic acid mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester is utilized as a prodrug. This modification allows for sustained release and reduced toxicity compared to traditional formulations .

Biosensors

Immobilization of Biorecognition Elements
The compound's ability to covalently immobilize biomolecules makes it valuable in biosensor technology. Its functional groups interact with primary amines on proteins, facilitating the attachment of antibodies or enzymes to sensor surfaces without compromising their activity. This property is essential for developing sensitive and specific biosensors for various analytes .

Data Table: Biosensor Performance Metrics

ParameterValue
Detection Limit10 ng/mL for microcystin-LR
StabilityRetained activity after 2 months
Non-specific BindingLow

Polymer Science

Development of Reactive Polymers
The compound serves as a building block for synthesizing new reactive polymers that can be used in various applications, including coatings and drug delivery systems. These polymers can be engineered to respond to environmental stimuli (e.g., pH or temperature), providing controlled release mechanisms for therapeutic agents .

Case Study: Cosmetic Applications
In cosmetic formulations, butanedioic acid derivatives have been explored for their ability to enhance product stability and skin compatibility. Experimental designs have shown that incorporating these compounds improves the sensory properties and moisturizing effects of topical formulations .

Mechanism of Action

The mechanism of action of Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Hexanedioic Acid Analog (CAS 32307-89-4)

This compound shares identical substituents (4-nitrophenyl, dichloroacetyl amino, and hydroxyl groups) but employs a hexanedioic acid (adipic acid) backbone instead of butanedioic acid. Key differences include:

  • Molecular formula : C₁₇H₂₀Cl₂N₂O₈ (vs. the target compound’s formula, likely C₁₅H₁₆Cl₂N₂O₈ due to shorter diacid chain).
  • Applications : Both compounds may target similar biological pathways (e.g., enzyme inhibition), but the hexanedioic analog’s longer chain could influence binding affinity or toxicity .

Butanedioic Acid Diethyl Ester

A simpler ester derivative (C₈H₁₄O₄) lacking complex substituents:

  • Structure : Ethyl esters at both carboxylic acid groups of butanedioic acid.
  • Properties : Higher volatility and lower molecular weight (174.19 g/mol) compared to the target compound.
  • Applications : Primarily industrial (e.g., solvents, polymer precursors) rather than pharmaceutical .

Propanedioic and Pentanedioic Acid Derivatives

  • Propanedioic acid (malonic acid) esters : Shorter chain length may reduce steric hindrance, favoring interactions in corrosion inhibition or small-molecule catalysis .
  • Pentanedioic acid (glutaric acid) esters : Intermediate chain length balances polarity and lipophilicity, useful in green chemistry applications .

L-Arginine Salt Form (Target Compound)

The 1:1 complex with L-arginine distinguishes the target compound from its free acid form:

  • Solubility : Enhanced water solubility due to ionic interactions with arginine.
  • Bioavailability : Improved absorption in physiological environments, critical for drug delivery .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound (with L-arginine) Not explicitly provided ~451.3 (salt form) Dichloroacetyl amino, 4-nitrophenyl, hydroxyl Pharmaceutical (potential drug candidate)
Hexanedioic Acid Analog (CAS 32307-89-4) C₁₇H₂₀Cl₂N₂O₈ 451.3 Same as target compound Similar to target, under research
Butanedioic Acid Diethyl Ester C₈H₁₄O₄ 174.19 Ethyl esters Industrial solvents, polymers
Propanedioic Acid Derivatives Varies ~100–200 Simple esters/amides Corrosion inhibition, catalysis

Key Research Findings

  • The 4-nitrophenyl group could enhance binding to hydrophobic protein pockets .
  • Toxicity Concerns : Dichloroacetyl moieties are associated with hepatotoxicity in some analogs, necessitating detailed safety profiling .
  • Stereochemical Impact : The (R-(R,R)) configuration is critical; enantiomeric differences could drastically alter biological activity .

Biological Activity

Butanedioic acid, mono(2-((dichloroacetyl)amino)-3-hydroxy-1-(4-nitrophenyl)propyl) ester, (R-(R*,R*))- is a complex organic compound with potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C15H16Cl2N2O8
CAS Number: 34327-18-9
Molecular Weight: 445.1840 g/mol
SMILES Notation: N+([O-])=O.C(CCNC(N)=N)C@@HN

This compound features a butanedioic acid backbone with a dichloroacetylamino group and a nitrophenyl propyl side chain, contributing to its biological activity.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of butanedioic acid exhibit antimicrobial properties, particularly against Gram-positive bacteria. The dichloroacetyl group may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
  • Anticancer Potential : Research indicates that similar compounds can induce apoptosis in cancer cells. The nitrophenyl moiety is known to interact with cellular pathways involved in cell death, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : Some studies have shown that butanedioic acid derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The biological activity of butanedioic acid monoester is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Membrane Disruption : The dichloroacetyl group may disrupt bacterial membranes or alter mitochondrial function in cancer cells, leading to increased permeability and cell death.
  • Induction of Apoptosis : The nitrophenyl propyl group may activate apoptotic pathways by influencing mitochondrial integrity and caspase activation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of butanedioic acid derivatives against various bacterial strains. Results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption caused by the dichloroacetyl group.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that butanedioic acid derivatives induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in Annexin V positive cells after treatment, indicating early apoptotic changes. Further investigations identified the activation of caspases 3 and 9 as part of the apoptotic cascade.

Case Study 3: Anti-inflammatory Properties

Research on the anti-inflammatory effects highlighted that butanedioic acid derivatives reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityEffectMechanism
AntimicrobialInhibition of bacterial growthMembrane disruption
AnticancerInduction of apoptosisMitochondrial pathway activation
Anti-inflammatoryReduction of cytokine levelsInhibition of pro-inflammatory mediators

Q & A

Q. 1.1. What analytical techniques are optimal for characterizing the stereochemical configuration and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm stereochemistry via coupling constants and NOE (Nuclear Overhauser Effect) experiments. For example, diastereotopic protons in the 3-hydroxy-1-(4-nitrophenyl)propyl moiety can reveal spatial arrangements .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable. This is critical given the (R,R*) stereodescriptor in the compound’s name.
  • High-Performance Liquid Chromatography (HPLC): Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and assess purity.
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns, particularly for the dichloroacetyl group, which may produce distinct isotopic clusters .

Q. 1.2. How can researchers optimize synthetic routes to improve yield while minimizing side reactions?

Methodological Answer:

  • Protecting Group Strategy: Temporarily block reactive sites (e.g., the 3-hydroxy group) during esterification to prevent unwanted nucleophilic attacks. Reagents like tert-butyldimethylsilyl (TBS) chloride are effective for hydroxyl protection .
  • Coupling Agents: Use carbodiimides (e.g., EDC) with NHS esters to activate the butanedioic acid carboxyl group, enhancing coupling efficiency with the amine in the dichloroacetyl moiety .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of nitroaromatic intermediates. Monitor reaction progress via TLC or inline IR spectroscopy.

Advanced Research Questions

Q. 2.1. How can discrepancies in biological activity data across studies be systematically addressed?

Methodological Answer:

  • Assay Standardization: Compare protocols for inconsistencies in cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO concentration), or incubation times. For example, serum proteins in cell media may sequester hydrophobic compounds, reducing apparent activity .
  • Dose-Response Reassessment: Perform full dose-response curves (e.g., IC50_{50} or EC50_{50}) under controlled conditions. Use statistical tools like ANOVA to evaluate inter-study variability .
  • Metabolite Screening: Assess whether in vitro degradation (e.g., ester hydrolysis) generates active/inactive metabolites that confound results. LC-MS/MS can track metabolic stability .

Q. 2.2. What experimental strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a gold sensor chip (as in ’s TFGA electrodes) to measure binding kinetics (kon_\text{on}, koff_\text{off}) in real time .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions, which is critical for optimizing ligand efficiency .
  • Molecular Dynamics (MD) Simulations: Model the dichloroacetyl group’s hydrophobic interactions with binding pockets. Validate predictions via mutagenesis (e.g., alanine scanning) .

Q. 2.3. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models?

Methodological Answer:

  • Hepatic Microsome Assays: Compare species-specific metabolism (e.g., human vs. rodent microsomes) to identify enzymes responsible for degradation. Include cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint pathways .
  • Stable Isotope Tracing: Use 14C^{14}\text{C}-labeled compound to track metabolic fate in vivo. Autoradiography or accelerator MS can localize metabolites in tissues .
  • Cross-Species Pharmacokinetics: Correlate in vitro clearance rates with in vivo half-life data. Adjust for plasma protein binding differences using equilibrium dialysis .

Methodological Challenges and Solutions

Q. 3.1. What purification challenges arise due to the compound’s nitroaromatic and ester functionalities, and how can they be mitigated?

Methodological Answer:

  • Chromatographic Challenges: The nitro group’s strong UV absorbance can interfere with HPLC detection. Use alternative detectors (e.g., evaporative light scattering) or derivatize the nitro group post-purification.
  • Hydrolytic Instability: Avoid aqueous buffers during purification. Use anhydrous silica gel for flash chromatography and store the compound under inert gas .

Q. 3.2. How can researchers validate the compound’s stereochemical integrity during long-term stability studies?

Methodological Answer:

  • Periodic Chiral HPLC Analysis: Compare retention times of aged samples against freshly synthesized batches. A shift indicates racemization or epimerization .
  • Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor stereochemical changes via circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.